molecular formula C14H19NO B182467 1-Benzoyl-2,6-dimethylpiperidine CAS No. 20722-53-6

1-Benzoyl-2,6-dimethylpiperidine

Cat. No. B182467
CAS RN: 20722-53-6
M. Wt: 217.31 g/mol
InChI Key: WMDTVTLGXVIKJO-UHFFFAOYSA-N
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Description

1-Benzoyl-2,6-dimethylpiperidine, also known as BMDP, is a synthetic stimulant drug that belongs to the class of cathinones. BMDP has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.

Mechanism Of Action

1-Benzoyl-2,6-dimethylpiperidine acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in a stimulant effect. 1-Benzoyl-2,6-dimethylpiperidine also acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.

Biochemical And Physiological Effects

1-Benzoyl-2,6-dimethylpiperidine has been shown to increase locomotor activity in rodents and produce subjective effects similar to other stimulant drugs such as cocaine and amphetamines. 1-Benzoyl-2,6-dimethylpiperidine has also been shown to increase heart rate and blood pressure in animals. In addition, 1-Benzoyl-2,6-dimethylpiperidine has been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Benzoyl-2,6-dimethylpiperidine in lab experiments is that it is a relatively new drug, which means that there is still much to learn about its effects and potential therapeutic applications. However, a limitation is that 1-Benzoyl-2,6-dimethylpiperidine is a controlled substance in many countries, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for 1-Benzoyl-2,6-dimethylpiperidine research. One area of interest is the potential use of 1-Benzoyl-2,6-dimethylpiperidine in treating substance use disorders, particularly opioid use disorder. Another area of interest is the potential use of 1-Benzoyl-2,6-dimethylpiperidine in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Benzoyl-2,6-dimethylpiperidine and its potential therapeutic applications.

Synthesis Methods

1-Benzoyl-2,6-dimethylpiperidine can be synthesized via several methods, including the reaction of 1-benzoyl-2-methylpiperidine with 2,6-dimethylphenylacetonitrile in the presence of a strong base. Another method involves the reaction of 2,6-dimethylphenylacetonitrile with benzoyl chloride and piperidine in the presence of a catalyst. The synthesis of 1-Benzoyl-2,6-dimethylpiperidine requires advanced knowledge of organic chemistry and access to specialized equipment.

Scientific Research Applications

1-Benzoyl-2,6-dimethylpiperidine has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-Benzoyl-2,6-dimethylpiperidine has been studied for its potential use in the treatment of substance use disorders.

properties

CAS RN

20722-53-6

Product Name

1-Benzoyl-2,6-dimethylpiperidine

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C14H19NO/c1-11-7-6-8-12(2)15(11)14(16)13-9-4-3-5-10-13/h3-5,9-12H,6-8H2,1-2H3

InChI Key

WMDTVTLGXVIKJO-UHFFFAOYSA-N

SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2)C

Other CAS RN

20722-53-6

Origin of Product

United States

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